molecular formula C11H17Cl2N3O B1389087 1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride CAS No. 1185295-09-3

1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride

Cat. No.: B1389087
CAS No.: 1185295-09-3
M. Wt: 278.18 g/mol
InChI Key: RLLDDQQEIVTGKD-UHFFFAOYSA-N
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Description

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride is a chemical compound with the CAS Number 1185295-09-3 and a molecular weight of 278.18 g/mol . It is a benzimidazole derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . The benzimidazole core is structurally similar to naturally occurring purine nucleotides, which allows these compounds to interact readily with biological polymers and a broad spectrum of therapeutic targets . This compound is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications. Benzimidazole derivatives are of significant interest in oncology research, demonstrating potential as anticancer therapeutics through various mechanisms . These compounds can function as targeted agents in precision medicine, with reported activities including topoisomerase inhibition, DNA intercalation, and acting as poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and microtubule inhibitors . Furthermore, certain benzimidazole-based molecules have shown promise as epigenetic regulators, such as histone deacetylase (HDAC) inhibitors, which can alter gene expression in cancer cells . Beyond oncology, research indicates that benzimidazole structures are also explored for their potential in developing anti-parasitic agents . Researchers should handle this product with appropriate care. It is classified as an irritant and may cause an allergic skin reaction and serious eye irritation . Precautions include wearing protective gloves, protective clothing, and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

1-(5-amino-1-ethylbenzimidazol-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-3-14-10-5-4-8(12)6-9(10)13-11(14)7(2)15;;/h4-7,15H,3,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLDDQQEIVTGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C(C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1-ethyl-1H-benzimidazol-2-yl Intermediate

  • The starting material is often a 5-amino-substituted benzimidazole derivative, such as 5-amino-1-methyl-1H-benzimidazole or its ethyl analogue.
  • Alkylation at the nitrogen (N-1) position with ethyl groups is performed using ethylating agents under basic or buffered aqueous conditions.
  • The amino group remains free for subsequent functionalization.

Introduction of the Ethanol Group at the 2-Position

  • The key step is the reaction of the 5-amino-1-ethyl-benzimidazole intermediate with 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene oxide.
  • This reaction is typically carried out in aqueous acetic acid or acetate buffer systems maintaining pH between 4 and 9 to ensure selective alkylation and hydroxyethylation.
  • The reaction temperature is controlled between room temperature and 70 °C, with reaction times ranging from several hours to overnight to achieve full conversion.
  • Bases such as sodium carbonate or sodium bicarbonate are used to maintain pH and facilitate the reaction.
  • The product formed is the hydroxyethylated benzimidazole derivative with a free hydroxyl group on the ethanol side chain.

Conversion to Dihydrochloride Salt

  • The free base hydroxyethylated compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
  • This step may involve the use of thionyl chloride in chlorinated solvents (e.g., methylene chloride or chloroform) to chlorinate the hydroxyl groups, followed by hydrolysis with concentrated hydrochloric acid at controlled temperatures (55-90 °C).
  • The reaction mixture is then cooled, filtered, and washed with solvents such as acetone or acetone-water mixtures to isolate the dihydrochloride salt as a crystalline solid.
  • Activated charcoal treatment is often used to remove impurities before final crystallization.

Representative Preparation Protocol (Based on Related Benzimidazole Derivatives)

Step Reagents & Conditions Description Outcome
1 5-Amino-1-ethyl-1H-benzimidazole, 2-chloroethanol, sodium carbonate, sodium iodide, aqueous acetic acid buffer pH 4-6, 60-70 °C, 8-12 h Hydroxyethylation of benzimidazole at 2-position Formation of 1-(5-amino-1-ethyl-1H-benzimidazol-2-yl)-ethanol
2 Thionyl chloride, methylene chloride, 0-5 °C to room temperature, 1-16 h Chlorination of hydroxyethyl groups to form chloroethyl intermediate Intermediate ready for hydrolysis
3 Concentrated HCl, 55-90 °C, 6-8 h Hydrolysis and salt formation Formation of dihydrochloride salt
4 Cooling, filtration, washing with acetone or acetone-water, activated charcoal treatment Purification and isolation Pure 1-(5-amino-1-ethyl-1H-benzimidazol-2-yl)-ethanol dihydrochloride

Research Findings and Optimization Notes

  • pH Control: Maintaining pH between 4 and 9 during hydroxyethylation is critical to avoid side reactions and ensure selective alkylation.
  • Temperature: Hydroxyethylation is efficient at 60-70 °C, while chlorination and hydrolysis steps require lower temperatures initially (0-5 °C) and then moderate heating (55-90 °C) for completion.
  • Solvent Choice: Chlorinated solvents like methylene chloride or chloroform are preferred for chlorination steps due to their inertness and ability to dissolve intermediates.
  • Purification: Activated charcoal treatment and recrystallization from acetone-water mixtures yield high-purity dihydrochloride salts with consistent melting points, indicating reproducible crystalline forms.
  • Yield: The overall yield of the dihydrochloride salt is optimized by controlling reagent stoichiometry, reaction time, and temperature, typically resulting in yields around 50-80% for related benzimidazole derivatives.

Summary Table of Key Parameters

Parameter Typical Range/Value Purpose/Effect
pH during hydroxyethylation 4.0 – 9.0 Ensures selective reaction, reduces side products
Hydroxyethylation temperature 60 – 70 °C Enhances reaction rate and conversion
Chlorination temperature 0 – 5 °C initially Controls reaction exotherm, prevents decomposition
Hydrolysis temperature 55 – 90 °C Completes salt formation and hydrolysis
Solvents Aqueous acetic acid buffer, methylene chloride, chloroform Reaction medium and extraction
Reaction time Hydroxyethylation: 8-12 h; Chlorination: 1-16 h; Hydrolysis: 6-8 h Ensures complete conversion
Purification Activated charcoal, recrystallization from acetone-water Removes impurities, isolates pure salt

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Structural Differences
1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride (Target) C₁₁H₁₇Cl₂N₃O (inferred) 1-Ethyl, 2-Ethanol, 5-Amino ~264.15 (calculated) Reference compound for comparison.
1-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride C₁₀H₁₅Cl₂N₃O 1-Methyl, 2-Ethanol, 5-Amino 264.15 Methyl vs. ethyl at N1: Reduced lipophilicity and steric bulk.
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride C₉H₁₃Cl₂N₃O 1-Methyl, 2-Methanol, 5-Amino 250.12 Methanol vs. ethanol at C2: Shorter alkyl chain may reduce solubility in nonpolar solvents.
2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride C₁₀H₁₅Cl₂N₃O 1-Ethanol, 2-Methyl, 5-Amino 264.15 Ethanol shifted to N1; methyl at C2 alters hydrogen-bonding capacity.
2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-yl)-ethanol dihydrochloride C₁₀H₁₅Cl₂N₃O₂ 1-Ethanol, 2-Hydroxymethyl, 5-Amino 280.15 Hydroxymethyl at C2 increases polarity and potential for hydrogen bonding.

Physicochemical Implications

  • Solubility: The dihydrochloride salt form improves aqueous solubility across all compounds. Methanol or hydroxymethyl substituents (e.g., ) further enhance hydrophilicity.
  • Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) may influence binding affinity in biological targets by altering steric interactions.

Pharmacological Considerations

While direct activity data for the target compound are unavailable in the evidence, structural analogs highlight trends:

  • Analgesic Potential: Substituted benzimidazoles (e.g., ) demonstrate analgesic effects, suggesting the target compound may share similar mechanisms.

Biological Activity

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, which includes an amino group and a benzimidazole ring, suggests a diverse range of interactions with biological targets.

The compound has the following chemical properties:

  • Molecular Formula : C11H15N3·2HCl
  • Molecular Weight : 256.17 g/mol
  • IUPAC Name : 1-(5-amino-1-ethyl-1H-benzoimidazol-2-yl)ethanol dihydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exhibiting therapeutic potential.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. In particular:

CompoundActivityReference
5-Amino-1-ethylbenzimidazoleModerate activity against Staphylococcus aureus and Escherichia coli
Various benzimidazole derivativesInhibition of Hepatitis C virus (EC50 values in the nanomolar range)

Anticancer Properties

Recent investigations have highlighted the anticancer potential of benzimidazole derivatives. For example, certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction. Notably:

CompoundCancer TypeIC50 (µM)Reference
Bischof-5 (related derivative)Various tumor cell lines0.12 - 6.27
CK1δ inhibitors (related compounds)Different cancer types< 15 µM

Case Studies

A number of studies have specifically explored the biological activity of similar benzimidazole derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Activity :
    • A study by Birajdar et al. synthesized amino alcohol derivatives of benzimidazole, which demonstrated good activity against various pathogens compared to standard antibiotics like ciprofloxacin .
  • Antiviral Activity :
    • Compounds with similar structures have been evaluated for their ability to inhibit Hepatitis C virus replication, showing promising results with low EC50 values indicating high potency .
  • Anticancer Activity :
    • Research on CK1δ inhibitors derived from benzimidazole has revealed significant anticancer properties, with some compounds achieving nanomolar potency in inhibiting cancer cell growth .

Q & A

Basic Research Question

  • 1H NMR :
    • Peaks at δ 1.4–1.6 ppm (triplet) confirm the ethyl group (-CH2CH3).
    • δ 4.8–5.2 ppm (multiplet) corresponds to the ethanol -CH2OH group, while δ 7.2–8.1 ppm (aromatic protons) verifies the benzimidazole core .
  • IR :
    • Broad absorption ~3200–3500 cm⁻¹ indicates -NH2 and -OH stretches.
    • Peaks at 1600–1650 cm⁻¹ confirm C=N and C=C in the benzimidazole ring .

What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?

Advanced Research Question

  • Hypothesized Targets :
    • Enzyme Inhibition : Potential interaction with cyclooxygenase (COX) or kinases due to structural similarity to benzimidazole-based inhibitors .
    • Antimicrobial Activity : The ethyl group may enhance membrane permeability, targeting bacterial DNA gyrase .
  • Validation Methods :
    • In vitro Assays : COX-1/2 inhibition assays using purified enzymes and fluorogenic substrates .
    • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets in kinase targets .

How do contradictory solubility data in literature impact formulation strategies?

Advanced Research Question

  • Contradictions :
    • Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility in aqueous buffers (<1 mg/mL) .
  • Resolution Strategies :
    • Co-solvent Systems : Use 10% DMSO in PBS for in vitro studies to balance solubility and biocompatibility .
    • Salt Formation : Adjust pH to form water-soluble salts (e.g., phosphate) without altering the benzimidazole core .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Core Modifications :
    • Compare with analogs like 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)-ethanol dihydrochloride to assess the ethyl group’s role in receptor binding .
  • Functional Group Analysis :
    • Replace the ethanol moiety with methoxy or amine groups to evaluate hydrogen-bonding contributions to bioactivity .
  • Data Tools :
    • Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP and polar surface area, correlating with cellular uptake .

How can researchers address low reproducibility in biological assays involving this compound?

Basic Research Question

  • Common Issues :
    • Batch-to-batch purity variations (e.g., residual solvents or unreacted intermediates) .
    • Degradation in aqueous buffers due to hydrolysis of the ethanol group .
  • Solutions :
    • HPLC Purity Check : Ensure >95% purity via C18 column (gradient: 0.1% TFA in acetonitrile/water) .
    • Stability Studies : Store lyophilized powder at -20°C and prepare fresh solutions for assays .

What safety protocols are critical when handling this compound in vitro?

Basic Research Question

  • Hazards :
    • Irritant to eyes/skin (based on analogous benzimidazole hydrochlorides) .
  • Protocols :
    • PPE : Lab coat, nitrile gloves, and safety goggles.
    • Ventilation : Use fume hoods during weighing and dissolution .
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

How can computational chemistry predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Predictions :
    • SwissADME : Predict moderate bioavailability (F ≈ 30–40%) due to moderate logP (~2.5) and high polar surface area (~90 Ų) .
    • CYP450 Metabolism : Likely substrates for CYP3A4, suggesting potential drug-drug interactions .
  • Validation : Compare with in vivo rodent studies measuring plasma half-life and metabolite profiling .

What are the implications of conflicting cytotoxicity data across cell lines?

Advanced Research Question

  • Data Conflicts :
    • IC50 varies by >10-fold between HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
  • Resolution Approaches :
    • Mechanistic Profiling : Assess apoptosis markers (e.g., caspase-3 activation) to confirm on-target effects .
    • Genomic Analysis : Use RNA-seq to identify cell line-specific resistance genes (e.g., efflux pumps) .

How can researchers design robust dose-response studies for this compound?

Basic Research Question

  • Experimental Design :
    • Range Finding : Preliminary tests at 0.1–100 µM to identify active concentrations .
    • Replicates : Minimum n=3 per dose, with vehicle controls (e.g., 0.1% DMSO) .
  • Statistical Analysis :
    • Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.